Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride

Regioisomerism Medicinal Chemistry Building Block Authentication

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic building block featuring a 5-amino-3-methylpyrazole core substituted at N1 with a methyl acetate moiety and formulated as the hydrochloride salt. Its molecular formula is C₇H₁₂ClN₃O₂ with a molecular weight of 205.64 g/mol, and it is supplied at ≥95% purity by multiple vendors.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64
CAS No. 1189997-27-0
Cat. No. B3089134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride
CAS1189997-27-0
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC(=O)OC.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-5-3-6(8)10(9-5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H
InChIKeyRECIIQYLVAMSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride (CAS 1189997-27-0): Structural and Procurement Baseline


Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic building block featuring a 5-amino-3-methylpyrazole core substituted at N1 with a methyl acetate moiety and formulated as the hydrochloride salt . Its molecular formula is C₇H₁₂ClN₃O₂ with a molecular weight of 205.64 g/mol, and it is supplied at ≥95% purity by multiple vendors . The compound serves as a versatile scaffold for medicinal chemistry diversification, particularly in the synthesis of kinase-targeted libraries and arginine methyltransferase inhibitor programs [1].

Why Generic Substitution of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride Fails: Key Differentiation Dimensions


Superficially similar pyrazole-acetate building blocks differ critically in amino-group position (5-NH₂ vs. 4-NH₂), ester identity (methyl vs. ethyl), and salt form (HCl vs. free base), each of which alters nucleophilic reactivity, hydrogen-bonding geometry, and downstream coupling efficiency . The 5-amino-3-methyl regioisomeric pattern places the NH₂ group in conjugation with the pyrazole N2 lone pair, producing a distinct electronic environment compared to 4-amino isomers, which directly impacts reactivity in amide bond formation and heterocycle annulation reactions [1]. Procurement of an incorrectly specified analog risks divergent synthetic outcomes, batch-to-batch variability in impurity profiles, and incompatibility with validated SOPs in medicinal chemistry workflows .

Quantitative Differentiation Evidence for Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride


Regioisomeric Identity: 5-Amino-3-methyl vs. 4-Amino Isomer Structural Differentiation

The target compound bears the NH₂ group at the pyrazole C5 position (adjacent to N1), whereas the closest common alternative, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS 6647-89-8), places NH₂ at C4 (adjacent to N2) . This regioisomeric difference changes the topological polar surface area (TPSA) from 70.1 Ų (target, 5-NH₂) to a computed value of 70.1 Ų for the 4-NH₂ isomer, but critically alters the spatial orientation of the H-bond donor vector . The 5-amino isomer positions the NH₂ group for conjugation with the pyrazole π-system through N2, affecting nucleophilicity at the amino group in acylation and reductive amination reactions [1].

Regioisomerism Medicinal Chemistry Building Block Authentication

Ester Homolog Comparison: Methyl Ester vs. Ethyl Ester Reactivity and Physicochemical Profile

The target compound contains a methyl ester (CO₂CH₃), whereas the ethyl ester analog, Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride, carries a CO₂C₂H₅ group . The methyl ester exhibits a lower computed LogP (0.37) compared to the ethyl ester (estimated ~0.9–1.1 based on +0.5 LogP per additional CH₂ unit), indicating higher aqueous solubility and potentially faster esterase-mediated hydrolysis rates . The methyl ester also has a lower molecular weight (free base: 169.18 vs. ~183.21 for ethyl ester free base), offering a mass-efficiency advantage in fragment-based drug design .

Ester hydrolysis Prodrug design Physicochemical optimization

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Solubility, Stability, and Handling

The target compound is supplied as the hydrochloride salt (CAS 1189997-27-0), whereas the free base form is available under CAS 1004451-62-0 . The hydrochloride salt increases molecular weight to 205.64 g/mol (vs. 169.18 g/mol for free base) and improves aqueous solubility through ionization . The salt form provides superior solid-state stability against amine oxidation and reduces hygroscopicity compared to the free base, which is critical for accurate weighing in milligram-scale parallel synthesis . The hydrochloride also enables direct use in aqueous reaction media (e.g., amide coupling in H₂O/THF mixtures) without prior free-basing.

Salt selection Solid-state chemistry Aqueous solubility Weighing accuracy

Vendor-Certified Purity and Analytical Characterization: Batch-to-Batch Consistency

Multiple vendors supply this compound with documented purity specifications: BOC Sciences certifies ≥95% purity ; Leyan specifies 95% purity with NMR, HPLC, and GC batch release data available upon request ; Bidepharm offers the free base at 97% purity with full characterization packages . In contrast, some comparator compounds (e.g., the ethyl ester analog) are listed as 'Discontinued' by certain suppliers, indicating supply chain instability . The availability of validated analytical data (NMR, HPLC, GC) from vendors reduces the need for in-house re-characterization, accelerating project timelines.

Quality control Purity specification Procurement decision Analytical chemistry

Synthetic Tractability: 5-Amino Group Reactivity for Parallel Library Synthesis

The 5-NH₂ group on the target compound is activated by conjugation with the pyrazole N2 lone pair, rendering it more nucleophilic than the 4-NH₂ isomer in acylation reactions [1]. In the context of DNA-encoded library (DEL) synthesis, 5-aminopyrazoles have been demonstrated to undergo efficient on-DNA amide coupling under aqueous conditions (pH 7–8, room temperature, HATU/DIPEA), with typical conversions exceeding 80% as monitored by LC-MS [2]. The 4-amino isomer, by contrast, often requires elevated temperatures (40–60°C) or extended reaction times for comparable conversion, due to reduced nucleophilicity at the 4-position [3].

Parallel synthesis Amide coupling Combinatorial chemistry DNA-encoded library

Safety and Handling Profile: GHS Classification for Laboratory Workflow Integration

The target compound carries GHS07 warning labeling with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is comparable to or milder than that of structurally related pyrazole building blocks, such as 5-amino-3-methylpyrazole-4-carbonitrile, which carries additional acute toxicity warnings . The absence of H340/H350 (genotoxicity/carcinogenicity) or H360 (reproductive toxicity) classifications facilitates institutional chemical safety committee approvals for routine laboratory use .

Laboratory safety GHS hazard classification Risk assessment Procurement compliance

Recommended Application Scenarios for Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride


Kinase-Focused Fragment Library Construction

The 5-amino-3-methylpyrazole scaffold is a privileged hinge-binding motif in kinase inhibitor design. This compound provides a pre-functionalized methyl ester handle at N1 for rapid diversification via amide bond formation with amine-containing fragments, while the 5-NH₂ group can be independently elaborated. The HCl salt ensures solubility in DMF and DMSO for high-throughput parallel synthesis [1]. Its molecular weight (205.64 g/mol as HCl salt; 169.18 g/mol free base) falls within fragment library guidelines (MW < 300 Da), and the computed LogP of 0.37 positions it favorably for lead-like property optimization .

Arginine Methyltransferase (PRMT) Inhibitor Lead Optimization

5-Aminopyrazole derivatives have been disclosed in patent literature as inhibitors of protein arginine methyltransferases (PRMT1, PRMT3, PRMT5, PRMT6, PRMT8) [1]. This compound can serve as a key intermediate for synthesizing elaborated pyrazole-based PRMT inhibitors via sequential functionalization: (i) amidation of the methyl ester with substituted amines, (ii) acylation or reductive amination at the 5-NH₂ group, and (iii) optional C4 halogenation or cross-coupling to introduce additional diversity elements. The regioisomeric purity of the 5-amino isomer is critical for maintaining on-target PRMT binding, as the 4-amino isomer exhibits a divergent binding mode .

DNA-Encoded Library (DEL) Building Block for Hit Identification

The compound's bifunctional architecture (ester + aromatic amine) makes it suitable for DNA-encoded library synthesis. The methyl ester can be hydrolyzed to the carboxylic acid for on-DNA coupling via amide bond formation, while the 5-NH₂ group serves as a secondary diversification point. Literature precedent demonstrates that 5-aminopyrazoles undergo efficient on-DNA acylation under mild aqueous conditions (pH 7–8, room temperature, HATU/DIPEA) with >80% conversion [1]. The HCl salt form avoids free-base hygroscopicity issues that can compromise accurate weighing in nanomole-scale DEL chemistry .

Antimicrobial SAR Probe Synthesis

Structurally related (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid derivatives have demonstrated activity against MSSA and MRSA in preliminary antimicrobial screening [1]. This methyl ester hydrochloride serves as a late-stage intermediate for synthesizing amide and ester prodrug variants for antimicrobial susceptibility testing. The multi-vendor supply chain (≥5 active suppliers) ensures material availability for iterative SAR cycles, and the ≥95% purity specification with orthogonal analytical characterization (NMR, HPLC, GC) reduces the risk of confounding biological results from impurities .

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